N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide
Description
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide is an organic compound with a complex structure that includes a methoxyphenyl group, an ethynyl linkage, and a nitrophenyl group attached to a propanamide backbone
Properties
CAS No. |
149172-15-6 |
|---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)ethynyl]-5-nitrophenyl]propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-3-18(21)19-17-12-15(20(22)23)9-8-14(17)7-4-13-5-10-16(24-2)11-6-13/h5-6,8-12H,3H2,1-2H3,(H,19,21) |
InChI Key |
ZKXWFGIOQPWLQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C#CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Ethynylation: Addition of an ethynyl group to the aromatic ring.
Amidation: Formation of the amide bond.
For example, the nitration of an aromatic compound can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Ethynylation can be performed using palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. Amidation can be achieved by reacting an amine with an acid chloride or an ester under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the nitro group could yield an amine .
Scientific Research Applications
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mechanism of Action
The mechanism of action of N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The ethynyl and nitro groups play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-N,N-bis(4-methoxyphenyl)aniline
- 2-[(4-Methoxyphenyl)ethynyl]benzaldehyde
Uniqueness
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide, with the CAS number 149172-15-6, is a compound of interest due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16N2O4, with a molecular weight of approximately 324.33 g/mol. The compound features a propanamide backbone substituted with a 4-methoxyphenyl ethynyl group and a 5-nitrophenyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O4 |
| Molecular Weight | 324.33 g/mol |
| CAS Number | 149172-15-6 |
| LogP | 4.524 |
| PSA | 87.64 Ų |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs) and other signaling pathways:
-
G Protein-Coupled Receptors (GPCRs) :
- GPCRs play a crucial role in cellular signaling and are implicated in numerous physiological processes. Compounds similar to this compound have been studied for their ability to modulate GPCR activity, potentially influencing pathways related to pain perception, mood regulation, and metabolic processes .
- Apoptosis Induction :
Research Findings and Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
-
Anticancer Activity :
- A study highlighted the structure-activity relationship (SAR) of methoxyphenyl derivatives, revealing that modifications at specific positions significantly enhance anticancer potency. For example, compounds with ethynyl substitutions demonstrated increased efficacy against various cancer cell lines, including breast cancer models .
- Receptor Binding Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
